molecular formula C10H11Cl2NO B1620409 Benzamide, 3,5-dichloro-N-(1-methylethyl)- CAS No. 33244-95-0

Benzamide, 3,5-dichloro-N-(1-methylethyl)-

Cat. No. B1620409
CAS RN: 33244-95-0
M. Wt: 232.1 g/mol
InChI Key: GCONZZRJEPSMAO-UHFFFAOYSA-N
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Description

“Benzamide, 3,5-dichloro-N-(1-methylethyl)-” is a chlorinated amide . It is a derivative of benzamide, which is the simplest amide derivative of benzoic acid . The CAS number for this compound is 33244-95-0 .


Synthesis Analysis

The synthesis of dichlorobenzamide derivatives involves reactions of 3,5-dichlorobenzoyl chloride and arylamine compounds in N,N′-dimethylformamide solution at 60 °C . This process yields a series of dichlorobenzamide derivatives .


Molecular Structure Analysis

The molecular structure of “Benzamide, 3,5-dichloro-N-(1-methylethyl)-” is characterized by the presence of a benzene ring, two chlorine atoms, and an amide group . The molecular weight of this compound is 256.13 g/mol .


Chemical Reactions Analysis

“Benzamide, 3,5-dichloro-N-(1-methylethyl)-” as an organic amide, can react with azo and diazo compounds to generate toxic gases . It can also form flammable gases when reacted with strong reducing agents .


Physical And Chemical Properties Analysis

“Benzamide, 3,5-dichloro-N-(1-methylethyl)-” is a white solid . It has a molecular weight of 256.13 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly provided in the sources.

Scientific Research Applications

Pharmacological Properties and Clinical Use

Metoclopramide, a benzamide derivative, is highlighted for its clinical use in treating gastrointestinal disorders and its pharmacological properties, including effects on gastro-intestinal motility and antiemetic capabilities. The compound shows promise in facilitating diagnostics, treating vomiting, and potentially improving conditions like dyspepsia and gastro-oesophageal reflux (Pinder et al., 2012).

Supramolecular Chemistry

Benzene-1,3,5-tricarboxamides (BTAs), related to benzamide structures, are explored for their role in supramolecular chemistry. Their self-assembly behavior and wide range of applications, from nanotechnology to biomedical fields, highlight the versatility of benzamide derivatives (Cantekin et al., 2012).

Antimicrobial Agents

An update on monoterpenes, specifically p-Cymene, which is structurally related to benzamides, discusses its antimicrobial properties. Such compounds offer potential for developing new antimicrobial agents to address communicable diseases, showcasing the broader implications of benzamide derivatives in healthcare and biomedical applications (Marchese et al., 2017).

Water Treatment Technologies

The review on non-oxidizing biocides in reverse osmosis systems, including 2,2-dibromo-3-nitropropionamide (DBNPA) and others, examines their role in preventing biofouling in polyamide membrane systems. This research indicates the relevance of benzamide derivatives in enhancing the sustainability of water supply technologies, emphasizing the need for eco-friendly and efficient antifouling agents (Da-Silva-Correa et al., 2022).

Safety And Hazards

“Benzamide, 3,5-dichloro-N-(1-methylethyl)-” is considered hazardous. It is harmful if swallowed and is suspected of causing genetic defects . In case of exposure, it is recommended to get medical attention/advice .

properties

IUPAC Name

3,5-dichloro-N-propan-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2NO/c1-6(2)13-10(14)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCONZZRJEPSMAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1067758
Record name Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzamide, 3,5-dichloro-N-(1-methylethyl)-

CAS RN

33244-95-0
Record name 3,5-Dichloro-N-(1-methylethyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33244-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033244950
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzamide, 3,5-dichloro-N-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1067758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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